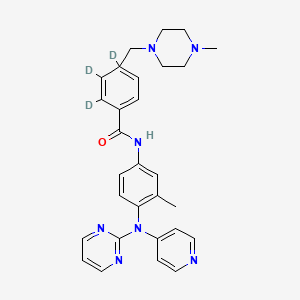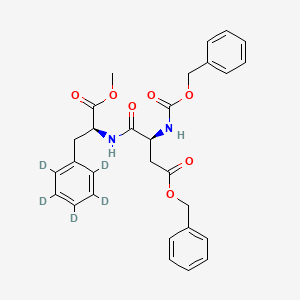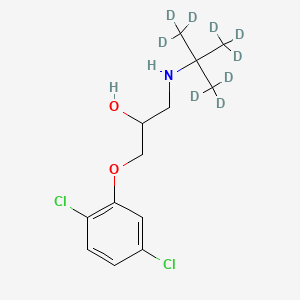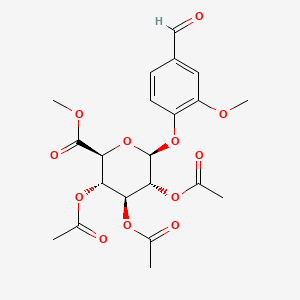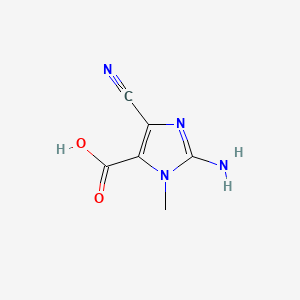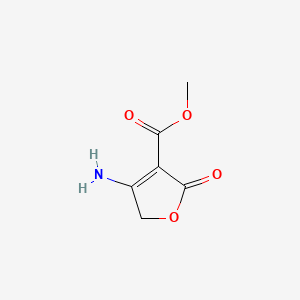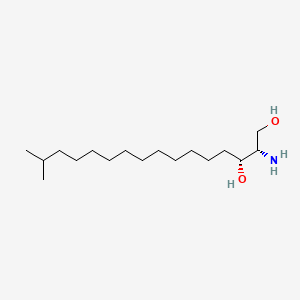
15-Methylhexadecasphinganine
Overview
Description
Sphinganine (d16:0 branched) is an iso-branched sphingolipid. It is a constituent of ceramide-containing phospholipids found in bacteria . Sphingolipids are bio-active metabolites that show structural diversity among eukaryotes and are essential for the growth of all eukaryotic cells .
Scientific Research Applications
Sphinganine (d16:0 branched) has various scientific research applications, including:
Mechanism of Action
Target of Action
15-Methylhexadecasphinganine is a sphingoid, a class of compounds that play a crucial role in signal transmission and cell recognition . It is a cationic sphingoid that is the conjugate acid of this compound, obtained by protonation of the amino group
Mode of Action
As a sphingoid, it may interact with its targets by integrating into cell membranes and affecting their fluidity and function . It may also act as a second messenger in signal transduction pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving sphingolipid metabolism and signal transduction . Sphingolipids are known to be involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
As a lipophilic compound, it is likely to be well-absorbed and distributed throughout the body, particularly in lipid-rich tissues . Its metabolism and excretion would be expected to follow the typical pathways for sphingolipids .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which sphingolipids are involved . These could include changes in cell growth and differentiation, induction of apoptosis, and alterations in signal transduction .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other lipids, the pH of the environment, and the presence of specific enzymes or cofactors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphinganine (d16:0 branched) can be synthesized through a series of chemical reactions involving the transfer of serine to a fatty acyl-coenzyme A, followed by decarboxylation to form 3-ketosphinganine, which is then reduced to sphinganine .
Industrial Production Methods
The industrial production of sphinganine (d16:0 branched) involves the extraction and purification of the compound from bacterial sources where it is naturally present as a component of ceramide-containing phospholipids .
Chemical Reactions Analysis
Types of Reactions
Sphinganine (d16:0 branched) undergoes various chemical reactions, including:
Oxidation: Conversion to sphingosine.
Reduction: Formation of dihydrosphingosine.
Substitution: Formation of ceramides through acylation.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Acylation reactions often use acyl chlorides or anhydrides.
Major Products
Oxidation: Sphingosine.
Reduction: Dihydrosphingosine.
Substitution: Ceramides.
Comparison with Similar Compounds
Similar Compounds
Sphinganine (d180): A straight-chain sphingoid base found in mammals.
Sphingosine (d181): An unsaturated sphingoid base involved in signaling pathways.
Phytosphingosine: A hydroxylated sphingoid base found in plants.
Uniqueness
Sphinganine (d16:0 branched) is unique due to its iso-branched structure, which distinguishes it from other sphingoid bases that are typically straight-chained. This structural difference can influence its biological functions and interactions within cellular membranes .
Properties
IUPAC Name |
(2S,3R)-2-amino-15-methylhexadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYHIOGWELBGIK-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCCCC[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742628 | |
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-10-2 | |
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of finding 15-methylhexadecasphinganine in the glycosphingolipids of Ascaris suum?
A1: The presence of this compound, along with 15-methylhexadecasphing-4-enine and specific fatty acids, distinguishes the ceramide moiety of these novel glycosphingolipids []. This unique composition may contribute to the biological activity of the glycosphingolipids, such as their ability to induce monokine release from human cells []. Understanding the structural elements of these molecules is crucial for further investigation into their potential roles in host-parasite interactions.
Q2: Are there other organisms where this compound is a common component of sphingolipids?
A2: The provided research papers focus solely on Ascaris suum and do not offer comparative data on the prevalence of this compound in other organisms. Further research is needed to determine the distribution of this specific sphingoid base across different species.
Q3: What analytical techniques were used to identify and characterize this compound within the glycosphingolipids?
A3: The researchers employed several methods to characterize the glycosphingolipids, including:
- Ceramide analysis: This likely involved hydrolysis to release the sphingoid base and fatty acid components, followed by individual analysis. [, , ]
- Mass spectrometry: Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid secondary ion mass spectrometry (LSIMS) were used to determine molecular weights and fragmentation patterns, aiding in structural elucidation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

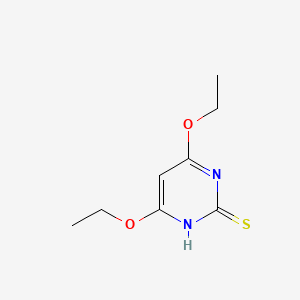
![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)

